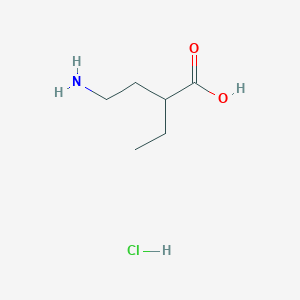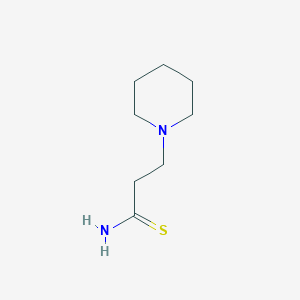
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a butoxy group, a dioxidotetrahydrothiophenyl moiety, and an isobutylbenzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide typically involves multiple steps:
-
Formation of the Butoxy Group: : The initial step involves the introduction of the butoxy group onto a benzene ring. This can be achieved through a nucleophilic substitution reaction where a butyl halide reacts with a phenol derivative in the presence of a base such as potassium carbonate.
-
Synthesis of the Dioxidotetrahydrothiophenyl Moiety: : The dioxidotetrahydrothiophenyl group is synthesized by oxidizing tetrahydrothiophene using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
-
Amide Bond Formation: : The final step involves coupling the butoxybenzene derivative with the dioxidotetrahydrothiophenyl amine derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
-
Substitution: : The butoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, including coatings, adhesives, and polymers. Its stability and reactivity profile make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophenyl moiety is known to interact with thiol groups in proteins, potentially inhibiting their function. This can lead to modulation of signaling pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide
- 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
Uniqueness
Compared to similar compounds, 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4S/c1-4-5-11-24-18-8-6-16(7-9-18)19(21)20(13-15(2)3)17-10-12-25(22,23)14-17/h6-9,15,17H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWMNYOQCCAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2763411.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide](/img/structure/B2763413.png)


![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2763417.png)



![5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester](/img/structure/B2763426.png)
![2-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B2763430.png)
